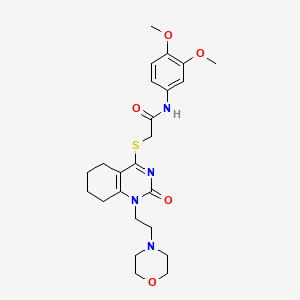
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H32N4O5S and its molecular weight is 488.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N4O5S with a molecular weight of 474.58 g/mol. The compound features a complex structure that includes a quinazolinone moiety linked to a morpholinoethyl thioacetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O5S |
| Molecular Weight | 474.58 g/mol |
| Purity | ≥95% |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. A study evaluated the antioxidant capacity using various assays such as DPPH radical scavenging and metal ion chelation. Results demonstrated that derivatives with similar structures showed superior antioxidant activity compared to standard antioxidants like ascorbic acid .
Cytotoxic Activity
The cytotoxic potential of this compound has been assessed against various cancer cell lines. In vitro studies utilizing lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cell lines revealed that compounds with the quinazolinone structure exhibited notable cytotoxicity. Specifically, the compound was able to induce apoptosis in cancer cells while maintaining low toxicity towards normal human fibroblasts .
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Significant cytotoxicity |
| LNCaP (Prostate) | 15.0 | High selectivity for cancer cells |
| BJ (Normal Fibroblasts) | >100 | Low toxicity observed |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts signaling pathways essential for cancer cell growth.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells through intrinsic and extrinsic pathways.
- Antioxidant Defense : By scavenging free radicals and reducing oxidative stress markers.
Case Studies and Research Findings
In a recent study focusing on polyphenolic derivatives of quinazolinone compounds similar to this compound:
- Anticancer Activity : The synthesized compounds demonstrated enhanced anticancer activity in vitro against various human cancer cell lines.
The study concluded that structural modifications significantly influenced the biological activities of these compounds .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S/c1-31-20-8-7-17(15-21(20)32-2)25-22(29)16-34-23-18-5-3-4-6-19(18)28(24(30)26-23)10-9-27-11-13-33-14-12-27/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHULRNVIXIFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














